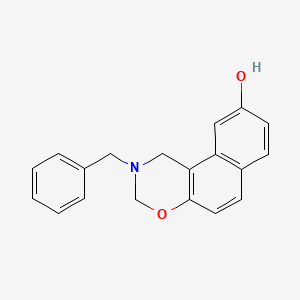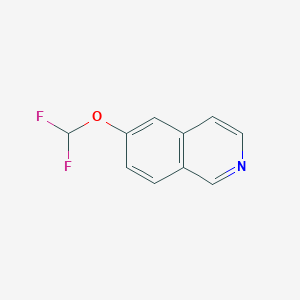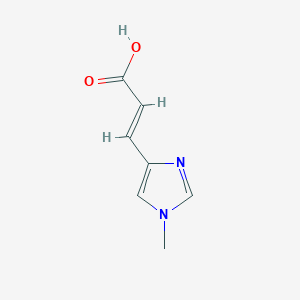
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol is a chemical compound that belongs to the class of naphthoxazines This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring
Méthodes De Préparation
The synthesis of 2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol typically involves a multicomponent reaction. One common method involves the reaction of 2-naphthol, benzaldehyde, and phenylmethanamine. This reaction is often carried out in the presence of a catalyst, such as SiO2.HClO4, and ethanol as the solvent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the oxazine ring is opened and substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory agent.
Materials Science: This compound has been investigated for its potential use in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It has been used as a probe in biological studies to understand the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol involves its interaction with specific molecular targets. In the case of its anti-inflammatory activity, it inhibits the COX enzyme, thereby reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
2-Benzyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazin-9-ol can be compared with other naphthoxazine derivatives, such as:
2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine: This compound has a similar structure but with different substituents on the naphthalene ring.
2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho(1,2-e)(1,3)oxazine: Another derivative with a different substitution pattern, which affects its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
35141-71-0 |
|---|---|
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazin-9-ol |
InChI |
InChI=1S/C19H17NO2/c21-16-8-6-15-7-9-19-18(17(15)10-16)12-20(13-22-19)11-14-4-2-1-3-5-14/h1-10,21H,11-13H2 |
Clé InChI |
CLOONOJPKIVAIE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC3=C2C=C(C=C3)O)OCN1CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)


![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)






![2-(6-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B12814227.png)

![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)
